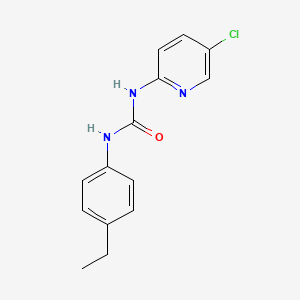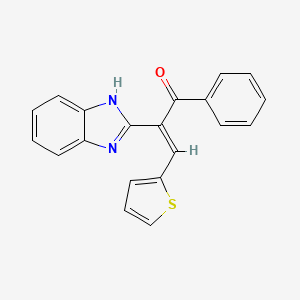![molecular formula C20H23N3O2 B5301501 1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that exhibits high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of MP-10 is not fully understood, but it is believed to exert its effects through the activation of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and cognitive function, and its activation has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use in the treatment of disorders associated with these neurotransmitters. Additionally, MP-10 has been shown to reduce the levels of cortisol, a stress hormone, suggesting its potential use in the treatment of stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of MP-10 is its high affinity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, the synthesis of MP-10 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes. Additionally, the mechanism of action of MP-10 is not fully understood, which may limit its potential use in the treatment of certain disorders.
未来方向
There are several future directions for the research and development of MP-10. One potential direction is the optimization of its chemical structure to improve its pharmacological properties and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of MP-10 and its potential use in the treatment of various neurological and psychiatric disorders. Finally, clinical trials are needed to assess the safety and efficacy of MP-10 in humans.
合成方法
The synthesis of MP-10 involves several steps, starting with the reaction of 4-aminobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with 2-chloropyridine and piperazine to yield MP-10. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.
科学研究应用
MP-10 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia. Additionally, MP-10 has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(2)15-25-18-8-6-17(7-9-18)20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10H,1,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPVRRMNCKHQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

